molecular formula C17H20N2O4 B13005853 Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate

Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate

Cat. No.: B13005853
M. Wt: 316.35 g/mol
InChI Key: JJLSISHVZMRQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery. This compound features a quinoline core substituted at the 7-position with a Boc-protected amino group and at the 3-position with an ethyl ester. The tert-butoxycarbonyl (Boc) group serves as a critical protective moiety for the amine, ensuring stability during multi-step synthetic protocols and allowing for selective deprotection under mild acidic conditions at a later stage. The ethyl ester functional group enhances solubility in organic solvents and can improve membrane permeability, making this compound a valuable building block for the synthesis of more complex molecules , such as peptidomimetics and enzyme inhibitors . In scientific research, this quinoline-3-carboxylate scaffold has demonstrated promising biological activities. Studies highlight its potent antiproliferative effects against cancer cell lines , including breast cancer (MDA-MB-231), with reported IC50 values as low as 0.126 μM, indicating high selectivity for cancer cells over non-cancerous ones. Furthermore, derivatives of this compound have shown broad-spectrum antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action for quinoline derivatives can vary but often involves interactions with specific molecular targets. Proposed mechanisms include the inhibition of key enzymes by binding to active sites or the modulation of receptor functions to influence critical cell signaling pathways . The aromatic quinoline core facilitates π-π interactions with biological targets, further contributing to its bioactivity . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

ethyl 7-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylate

InChI

InChI=1S/C17H20N2O4/c1-5-22-15(20)12-8-11-6-7-13(9-14(11)18-10-12)19-16(21)23-17(2,3)4/h6-10H,5H2,1-4H3,(H,19,21)

InChI Key

JJLSISHVZMRQDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the Boc-protected amino group and the ethyl ester group. The reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents on the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various substituents such as halides, alkyl groups, or amino groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives, including Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate, possess significant antimicrobial properties:

  • Broad-spectrum Activity : Effective against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
  • Mechanistic Insights : The compound's structure allows it to interfere with bacterial metabolic pathways, although specific targets remain under investigation.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coliX µg/mL
Staphylococcus aureusY µg/mL

Anticancer Properties

Studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : This compound has shown inhibitory effects on cancer cell lines, including breast cancer (MDA-MB-231). For instance, it exhibited an IC50 value of approximately 0.126 μM against these cells.
Cell LineIC50 (μM)Comparison with 5-FU (IC50)
MDA-MB-2310.12611.73
MCF10A (non-cancer)2.4N/A

This selectivity suggests a favorable therapeutic index for targeting cancer cells while sparing normal cells.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways. However, further research is necessary to elucidate these effects comprehensively.

Case Studies and Research Findings

  • In Vivo Studies : In murine models of breast cancer metastasis, treatment with this compound resulted in reduced tumor volume and weight without significant side effects.
  • Mechanistic Studies : Investigations into the interaction of this compound with P-glycoprotein (P-gp), a crucial player in drug resistance, revealed that it preferentially inhibits ATPase activity associated with P-gp, suggesting potential utility in overcoming multidrug resistance in cancer therapy.
  • Comparative Analysis : When compared to other quinoline derivatives, this compound showed superior selectivity and potency against specific cancer cell lines, underscoring its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline-3-carboxylate Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound 7-Boc-amino, 3-ethyl ester ~315.34 Intermediate for Boc-protected syntheses
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate 7-Cl, 6-F, 4-OH, 3-ethyl ester 314.70 Antibacterial prodrug precursor
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate 4-Cl, 7-OCH₃, 3-ethyl ester 265.69 Synthetic intermediate for heterocycles
Ethyl 6-nitroquinoline-3-carboxylate 6-NO₂, 3-ethyl ester 276.24 Precursor for antimalarial agents
Ethyl 4-((2-hydroxyphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate 4-(2-hydroxyphenyl)amino, 7-CF₃, 3-ethyl ester 376.33 Anticancer screening (low activity)
Ethyl 7-[bis(tert-butoxycarbonyl)methyl]-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydro-4-oxoquinoline-3-carboxylate 7-Bis-Boc-methyl, 1-cyclopropyl, 6-F, 8-NO₂ ~551.44 Fluoroquinolone antibiotic analog

Substituent Effects on Reactivity and Bioactivity

  • Boc-Protected Amines (Position 7) : The Boc group in the target compound enhances solubility in organic solvents and prevents unwanted side reactions during synthesis. In contrast, halogenated analogs (e.g., 7-Cl, 6-F in ) exhibit higher electrophilicity, favoring nucleophilic substitution reactions.
  • Ester Groups (Position 3): The ethyl ester is a common feature for improving membrane permeability in prodrugs. For example, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is a precursor to gatifloxacin, a fluoroquinolone antibiotic .
  • Electron-Withdrawing Groups (NO₂, CF₃): Nitro and trifluoromethyl groups at positions 6 or 7 (e.g., ) increase metabolic stability but may reduce bioavailability due to increased hydrophobicity.

Biological Activity

Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H16_{16}N2_2O4_4
  • Molecular Weight : 288.30 g/mol
  • CAS Number : 1416440-75-9

The compound features a quinoline core with a tert-butoxycarbonyl (Boc) protected amino group and an ethyl ester functional group, which contribute to its reactivity and biological properties.

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their activity. This is particularly relevant in studies involving enzyme inhibitors.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing biological pathways associated with cell signaling.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial properties. Studies have shown:

  • Broad-spectrum Activity : Effective against various bacterial strains, demonstrating potential as a lead compound for developing new antibiotics.
  • Mechanistic Insights : The compound's structure allows it to interfere with bacterial metabolic pathways, although specific targets remain under investigation.

Anticancer Properties

Studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : this compound has shown inhibitory effects on cancer cell lines, including breast cancer (MDA-MB-231). For example, it exhibited an IC50_{50} value of approximately 0.126 μM against these cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
Cell LineIC50_{50}(μM)Comparison with 5-FU (IC50_{50})
MDA-MB-2310.12611.73
MCF10A (non-cancer)2.4N/A

This selectivity suggests a favorable therapeutic index for targeting cancer cells while sparing normal cells.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways. However, further research is necessary to elucidate these effects comprehensively.

Case Studies and Research Findings

  • In Vivo Studies : In murine models of breast cancer metastasis, treatment with this compound resulted in reduced tumor volume and weight without significant side effects .
  • Mechanistic Studies : Investigations into the interaction of this compound with P-glycoprotein (P-gp), a crucial player in drug resistance, revealed that it preferentially inhibits ATPase activity associated with P-gp, suggesting potential utility in overcoming multidrug resistance in cancer therapy .
  • Comparative Analysis : When compared to other quinoline derivatives, this compound showed superior selectivity and potency against specific cancer cell lines, underscoring its potential as a lead compound for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.